5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-7-13(17-16-9)19-5-3-11(4-6-19)15-14(20)12-8-10(2)21-18-12/h7-8,11H,3-6H2,1-2H3,(H,15,20)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBIAOHNPQQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the oxazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Neuroprotective Effects
Recent studies indicate that this compound may exhibit neuroprotective properties. Research suggests that it acts as an inhibitor of specific enzymes involved in neurodegenerative processes. For example, it has been shown to inhibit the activity of certain proteases that contribute to neuronal damage in conditions such as Alzheimer's disease. The mechanism of action likely involves modulation of signaling pathways that protect neuronal cells from apoptosis and oxidative stress.
Anticancer Properties
The anticancer potential of 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has been investigated in various cancer cell lines. In vitro studies have demonstrated significant growth inhibition against several cancer types, including glioblastoma and ovarian cancer. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) exceeding 80% against specific cell lines such as SNB-19 and OVCAR-8 .
Table 1: Anticancer Activity Overview
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The antimicrobial activity was assessed using disc diffusion methods, revealing that the compound exhibits significant efficacy compared to standard antibiotics .
Table 2: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Mechanistic Insights
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary molecular docking studies suggest that it interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms . These insights are crucial for understanding how structural modifications might enhance its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs in Fragment Screening Studies
highlights several compounds with overlapping structural features:
Key Observations :
- Thiophene vs. Pyrazole : The substitution of thiophene (as in the first analog) for pyrazole may alter electronic properties and binding affinity due to sulfur’s polarizability versus nitrogen’s hydrogen-bonding capability.
- Ethanol Side Chain: The ethanol group in the second analog could enhance solubility compared to the methyl group in the target compound .
Piperidine-Linked Carboxamide Derivatives
and describe analogs with piperidine-carboxamide backbones:
Key Observations :
Antimicrobial Activity of Structural Relatives
references compounds like DMPI and CDFII, which share piperidine and heterocyclic motifs:
Key Observations :
Biological Activity
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide (CAS Number: 2034207-67-3) is a synthetic compound with potential therapeutic applications. This compound integrates a pyrazole ring, a piperidine structure, and an oxazole carboxamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. Preliminary studies indicate that it could modulate kinase activity, which is significant in cancer therapy due to the role of dysregulated kinases in tumor progression .
Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit notable anticancer effects. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells . The mechanism involves increased expression of pro-apoptotic factors such as p53 and activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Study on Anticancer Activity
A study published in MDPI reported that oxazole derivatives exhibited cytotoxic effects against multiple cancer cell lines with IC50 values in the low micromolar range. In particular, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Mechanistic Studies
Mechanistic investigations using flow cytometry revealed that the compound promotes cell cycle arrest and apoptosis in cancer cells. The study highlighted the importance of structural modifications to enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Question: What are the standard synthetic routes for preparing 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide?
Methodological Answer:
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:
Core Formation : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in DMF using K2CO3 as a base to form intermediate thioethers .
Piperidine Coupling : Introducing the piperidin-4-yl group via coupling reactions under inert conditions, often with catalytic bases like triethylamine.
Oxazole Integration : Condensing the oxazole-3-carboxamide moiety using carbodiimide-mediated amide bond formation.
Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) and recrystallization from ethanol are standard .
Basic Question: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- 1H NMR : Identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic Question: What computational tools predict the biological activity of this compound?
Methodological Answer:
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural fragments .
- Molecular Docking : Assesses binding affinity to receptors (e.g., using AutoDock Vina with PDB structures like 3ERT for estrogen receptors). Docking scores <−6.0 kcal/mol suggest strong interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
